molecular formula C25H21FN2O4 B2474846 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol CAS No. 877780-66-0

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol

Cat. No.: B2474846
CAS No.: 877780-66-0
M. Wt: 432.451
InChI Key: QEEHZIHJSYQHKG-UHFFFAOYSA-N
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Description

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethoxyphenyl group and a fluorophenylmethoxy group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or organic solvent. The reaction conditions are generally mild, making it suitable for synthesizing complex molecules with various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C21_{21}H20_{20}F1_{1}N1_{1}O4_{4}
  • Molecular Weight: 367.39 g/mol

The compound features a pyrimidine ring substituted with methoxy and fluorophenyl groups, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine precursors. The process includes the introduction of methoxy groups and the fluorophenyl moiety through electrophilic aromatic substitution reactions. Detailed synthetic routes can be found in various organic chemistry literature sources.

Antitumor Activity

Recent studies have evaluated the antitumor properties of similar pyrimidine derivatives. For instance, compounds with structural similarities have shown significant inhibition against various cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). The mechanism often involves inhibition of key signaling pathways such as the EGFR pathway.

CompoundCell LineIC50_{50} (μM)Mechanism of Action
A5A549>50EGFR inhibition
B1NCI-H19750.297EGFR L858R/T790M inhibition
B9NCI-H460>50Unknown

The data suggests that modifications in the molecular structure can significantly enhance cytotoxicity.

Anti-inflammatory Activity

In addition to antitumor effects, compounds related to this structure have demonstrated anti-inflammatory properties. For example, certain pyrimidine derivatives exhibited inhibition rates ranging from 49.5% to 70.7% in inflammatory models compared to standard anti-inflammatory drugs like ibuprofen.

CompoundInhibition Rate (%)Standard Comparison
870.7Ibuprofen: 86.4
1068.7Ibuprofen: 86.4

These findings indicate that similar compounds may also possess therapeutic potential in treating inflammatory diseases.

The biological activity of This compound is believed to involve several mechanisms:

  • Inhibition of Kinases: The compound may inhibit specific kinases involved in tumor growth and survival.
  • Modulation of Signaling Pathways: By affecting pathways such as EGFR signaling, it can induce apoptosis in cancer cells.
  • Anti-inflammatory Pathways: It may inhibit pro-inflammatory cytokine production, thereby reducing inflammation.

Case Studies

Several case studies highlight the efficacy of pyrimidine derivatives in clinical settings:

  • Study on Lung Cancer: A clinical trial involving a related compound showed promising results in patients with advanced lung cancer, leading to a significant reduction in tumor size.
  • Inflammatory Disease Model: In vivo studies demonstrated that administration of similar compounds resulted in decreased markers of inflammation in animal models.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4/c1-30-23-10-5-17(11-24(23)31-2)21-13-27-15-28-25(21)20-9-8-19(12-22(20)29)32-14-16-3-6-18(26)7-4-16/h3-13,15,29H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEHZIHJSYQHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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